molecular formula C15H15NO2 B2694264 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid CAS No. 897554-25-5

2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid

Cat. No. B2694264
CAS RN: 897554-25-5
M. Wt: 241.29
InChI Key: ZUWDKKMUSSQAPT-UHFFFAOYSA-N
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Description

  • Purity : 95%

Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid consists of a quinoline core with a cyclopropyl group at one position and methyl groups at positions 6 and 8. The carboxylic acid functional group is attached to the quinoline ring. Refer to the InChI code for the exact structural representation: 1S/C15H15NO2/c1-8-5-9(2)14-11(6-8)12(15(17)18)7-13(16-14)10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,17,18) .

Scientific Research Applications

Antibacterial Properties and Chemical Synthesis

Research into compounds related to 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid has focused on their potential as antibacterial agents and their chemical synthesis processes. These studies reveal insights into the structure-activity relationships and the chemical versatility of quinoline derivatives in medicinal chemistry.

  • Synthesis and Antibacterial Activity

    A series of quinolone derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antibacterial properties. For instance, sparfloxacin, a closely related compound, has shown superior in vitro and in vivo potency compared to ciprofloxacin, highlighting the potential of these compounds as promising therapeutic agents against bacterial infections (Miyamoto et al., 1990).

  • Chemical Synthesis Approaches

    The efficient synthesis of 3,4-dihydroquinolin-2-ones via a palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition process demonstrates the chemical versatility and potential for creating diverse quinoline derivatives. This method facilitates the production of compounds with structural similarities to this compound, potentially with varied biological activities (Jin et al., 2018).

  • Pharmacokinetic Studies

    Pharmacokinetic studies of quinolone derivatives provide critical insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for their development as therapeutic agents. For example, studies on AT-4140, a quinolone with structural similarities to this compound, have shown good tissue penetration and a long half-life, indicating its potential for medical applications (Nakamura et al., 1990).

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information .

properties

IUPAC Name

2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-8-5-9(2)14-11(6-8)12(15(17)18)7-13(16-14)10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWDKKMUSSQAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3CC3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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